![molecular formula C24H21N3O4 B11305253 N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11305253.png)

N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

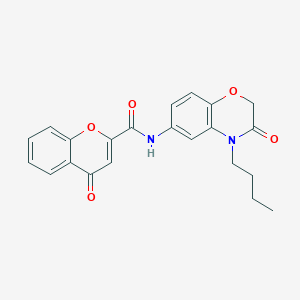

Le N-benzyl-2-{4-[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]phénoxy}acétamide est un composé organique synthétique qui a suscité un intérêt dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé présente un groupe benzyle attaché à un groupement acétamide, qui est en outre relié à un groupe phénoxy substitué par un cycle 1,2,4-oxadiazole. La présence du groupe méthoxyphényle ajoute à sa complexité structurale et à son activité biologique potentielle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-benzyl-2-{4-[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]phénoxy}acétamide implique généralement plusieurs étapes :

Formation du cycle 1,2,4-oxadiazole : Ceci peut être réalisé par cyclisation d'hydrazides appropriés avec des acides carboxyliques ou leurs dérivés dans des conditions déshydratantes.

Attachement du groupe phénoxy : Le cycle oxadiazole est ensuite lié à un groupe phénoxy par des réactions de substitution nucléophile.

Introduction du groupe benzyle : L'étape finale implique l'acylation de la benzylamine avec le dérivé oxadiazole substitué par un phénoxy pour former le composé cible.

Méthodes de production industrielle : Les méthodes de production industrielle pour ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs automatisés, de systèmes à écoulement continu et de techniques de purification avancées telles que la chromatographie.

Types de réactions :

Oxydation : Le groupe méthoxy peut subir une oxydation pour former les dérivés phénoliques correspondants.

Réduction : Le cycle oxadiazole peut être réduit dans des conditions spécifiques pour produire des dérivés amines.

Substitution : Le groupe benzyle peut participer à des réactions de substitution aromatique électrophile, conduisant à divers dérivés substitués.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Hydrogénation catalytique utilisant du palladium sur charbon ou de l'hydrure de lithium et d'aluminium.

Substitution : Électrophiles tels que les halogènes ou les groupes nitro en présence d'acides de Lewis comme le chlorure d'aluminium.

Principaux produits :

Oxydation : Dérivés phénoliques.

Réduction : Dérivés amines.

Substitution : Divers dérivés benzyliques substitués.

4. Applications de la recherche scientifique

Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Investigated pour ses interactions avec les macromolécules biologiques.

Médecine : Exploré pour son potentiel comme agent anticancéreux, en particulier contre le cancer du sein triple négatif.

Industrie : Utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés spécifiques.

5. Mécanisme d'action

Le composé exerce ses effets principalement par le biais d'interactions avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibait l'activité du récepteur du facteur de croissance épidermique (EGFR) et du récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR-2), qui sont impliqués dans la progression de certains cancers . La liaison du composé à ces récepteurs perturbe leurs voies de signalisation, ce qui conduit à une réduction de la prolifération cellulaire et de l'angiogenèse.

Composés similaires :

- N-benzyl-2-{4-[3-(4-méthoxyphényl)-1,2,4-triazol-5-yl]phénoxy}acétamide

- N-benzyl-2-{4-[3-(4-méthoxyphényl)-1,2,4-thiadiazol-5-yl]phénoxy}acétamide

Comparaison :

Différences structurelles : La principale différence réside dans le cycle hétérocyclique (oxadiazole vs. triazole vs. thiadiazole).

Activité biologique : Le dérivé oxadiazole peut présenter des affinités de liaison et une sélectivité différentes envers les cibles moléculaires par rapport à ses homologues triazole et thiadiazole.

Unicité : La présence du cycle oxadiazole dans le N-benzyl-2-{4-[3-(4-méthoxyphényl)-1,2,4-oxadiazol-5-yl]phénoxy}acétamide confère des propriétés électroniques uniques qui peuvent influencer sa réactivité et ses interactions avec les cibles biologiques.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Industry: Potential use in the development of new materials with specific properties.

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are implicated in the progression of certain cancers . The binding of the compound to these receptors disrupts their signaling pathways, leading to reduced cell proliferation and angiogenesis.

Comparaison Avec Des Composés Similaires

- N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-triazol-5-yl]phenoxy}acetamide

- N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]phenoxy}acetamide

Comparison:

Structural Differences: The primary difference lies in the heterocyclic ring (oxadiazole vs. triazole vs. thiadiazole).

Biological Activity: The oxadiazole derivative may exhibit different binding affinities and selectivity towards molecular targets compared to its triazole and thiadiazole counterparts.

Uniqueness: The presence of the oxadiazole ring in N-benzyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets.

Propriétés

Formule moléculaire |

C24H21N3O4 |

|---|---|

Poids moléculaire |

415.4 g/mol |

Nom IUPAC |

N-benzyl-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |

InChI |

InChI=1S/C24H21N3O4/c1-29-20-11-7-18(8-12-20)23-26-24(31-27-23)19-9-13-21(14-10-19)30-16-22(28)25-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,25,28) |

Clé InChI |

KJAWYOXNHKQQBS-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11305170.png)

![4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11305177.png)

![5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11305188.png)

![N-(4-ethoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11305194.png)

![3-benzyl-9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11305195.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11305205.png)

![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11305217.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11305218.png)

![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11305220.png)

![2-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305227.png)

![2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11305233.png)